molecular formula C14H18ClNO B11176184 (4-Chlorophenyl)(2-ethylpiperidin-1-yl)methanone

(4-Chlorophenyl)(2-ethylpiperidin-1-yl)methanone

Cat. No.: B11176184
M. Wt: 251.75 g/mol
InChI Key: BARIIFZXUOIJGU-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzoyl)-2-ethylpiperidine is an organic compound that belongs to the class of piperidines It is characterized by the presence of a 4-chlorobenzoyl group attached to the nitrogen atom of a 2-ethylpiperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzoyl)-2-ethylpiperidine typically involves the acylation of 2-ethylpiperidine with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (20-40°C).

    Reaction Time: 1-2 hours.

Industrial Production Methods

On an industrial scale, the production of 1-(4-chlorobenzoyl)-2-ethylpiperidine may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as dodecatungstophosphoric acid (DTPA) or sulfated zirconia, can also be employed to facilitate the acylation reaction .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzoyl)-2-ethylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The chlorine atom on the benzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxides of 1-(4-chlorobenzoyl)-2-ethylpiperidine.

    Reduction: Alcohols or amines derived from the reduction of the carbonyl group.

    Substitution: Compounds with substituted benzoyl groups.

Scientific Research Applications

1-(4-Chlorobenzoyl)-2-ethylpiperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzoyl)-2-ethylpiperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzoyl chloride: A precursor used in the synthesis of 1-(4-chlorobenzoyl)-2-ethylpiperidine.

    2-Ethylpiperidine: The piperidine ring structure without the benzoyl group.

    Benzoyl chloride: Similar acyl chloride used in various acylation reactions.

Uniqueness

1-(4-Chlorobenzoyl)-2-ethylpiperidine is unique due to the presence of both the 4-chlorobenzoyl and 2-ethylpiperidine moieties, which confer specific chemical and biological properties.

Properties

Molecular Formula

C14H18ClNO

Molecular Weight

251.75 g/mol

IUPAC Name

(4-chlorophenyl)-(2-ethylpiperidin-1-yl)methanone

InChI

InChI=1S/C14H18ClNO/c1-2-13-5-3-4-10-16(13)14(17)11-6-8-12(15)9-7-11/h6-9,13H,2-5,10H2,1H3

InChI Key

BARIIFZXUOIJGU-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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